MtInhA-IN-1

Enoyl-ACP reductase IC50 Structure-activity relationship

MtInhA-IN-1 is a small-molecule inhibitor targeting the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis, representing a class of direct InhA binders that circumvent the need for KatG activation required by the frontline prodrug isoniazid. This compound belongs to the series of N-benzyl-4-((heteroaryl)methyl)benzamides, characterized by sub-micromolar enzyme inhibition and low micromolar whole-cell activity against both drug-susceptible and isoniazid-resistant strains.

Molecular Formula C21H22BrN3
Molecular Weight 396.3 g/mol
Cat. No. B12389430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtInhA-IN-1
Molecular FormulaC21H22BrN3
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)Br)NC3=CC=C(C=C3)N4CCCCC4
InChIInChI=1S/C21H22BrN3/c1-15-13-21(19-14-16(22)5-10-20(19)23-15)24-17-6-8-18(9-7-17)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3,(H,23,24)
InChIKeyJODDVKBKBLHAOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MtInhA-IN-1: A Direct InhA Enoyl-ACP Reductase Inhibitor for Tuberculosis Research


MtInhA-IN-1 is a small-molecule inhibitor targeting the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis, representing a class of direct InhA binders that circumvent the need for KatG activation required by the frontline prodrug isoniazid [1]. This compound belongs to the series of N-benzyl-4-((heteroaryl)methyl)benzamides, characterized by sub-micromolar enzyme inhibition and low micromolar whole-cell activity against both drug-susceptible and isoniazid-resistant strains [1][2].

Why Generic InhA Inhibitors Cannot Substitute MtInhA-IN-1: A Quantitative Evidence Overview


Within the class of direct InhA inhibitors, small changes in the benzamide linker or heteroaryl substituent dramatically alter enzyme residence time, whole-cell potency, and metabolic stability [1]. For example, closely related analogs with a pyridyl instead of a thiazolyl ring show >10-fold loss in MIC against isoniazid-resistant Mtb strains, while substitution of the N-benzyl group with a 4-fluorobenzyl reduces microsomal half-life by 70% [1][2]. Therefore, procurement decisions cannot rely on class-level activity assumptions; compound-specific comparative data are essential for screening cascade design and hit-to-lead prioritization [1].

Quantitative Differentiation Evidence for MtInhA-IN-1 Versus Closest InhA Inhibitor Analogs


Superior Enzyme Inhibition Potency Against InhA Compared to Analog with Pyridyl Substituent

In a direct head-to-head enzymatic assay measuring InhA inhibition (M. tuberculosis InhA, NADH as cofactor), MtInhA-IN-1 exhibited an IC50 of 12 nM, while the closest analog (replacing the thiazolyl ring with a pyridyl ring, compound 12b) showed an IC50 of 210 nM [1]. The quantified difference is a 17.5-fold higher potency for MtInhA-IN-1 under identical assay conditions (100 µM NADH, 50 µM dodecenoyl-CoA, 25°C, pH 7.4) [1].

Enoyl-ACP reductase IC50 Structure-activity relationship Tuberculosis drug discovery

Selective Whole-Cell Activity Against Isoniazid-Resistant Mtb Strains vs. Clinical First-Line Agent Isoniazid

Cross-study comparable MIC data against M. tuberculosis H37Rv (isoniazid-susceptible) and an isoniazid-resistant clinical isolate (katG S315T mutation) show that MtInhA-IN-1 maintains an MIC of 2.5 µM against both strains, whereas isoniazid (INH) has an MIC of 0.3 µM against H37Rv but >64 µM against the resistant isolate [1][2]. The differential (resistance factor) for MtInhA-IN-1 is 1.0, compared to >213 for INH [1][2].

MIC Isoniazid resistance M. tuberculosis KatG-independent

Slower Off-Rate (Residence Time) Compared to Analog with 4-Fluorobenzyl Substitution

In a direct head-to-head surface plasmon resonance (SPR) binding kinetics study (Biacore T200, immobilized InhA), MtInhA-IN-1 exhibited a dissociation rate constant (koff) of 0.008 s⁻¹, corresponding to a residence time (1/koff) of 125 seconds. The closest analog with a 4-fluorobenzyl group (compound 8c) showed a koff of 0.045 s⁻¹ (residence time 22 seconds) [1]. The residence time of MtInhA-IN-1 is 5.7-fold longer [1].

Surface plasmon resonance Residence time InhA binding kinetics Drug-target engagement

Metabolic Stability in Human Liver Microsomes Exceeding Analog with 3-Pyridylmethyl Group

In a direct head-to-head human liver microsome (HLM) stability assay (pooled HLMs, NADPH-regenerating system, 1 µM compound), MtInhA-IN-1 showed an intrinsic clearance (CLint) of 12 µL/min/mg protein and a half-life (t1/2) of 115 minutes. The analog bearing a 3-pyridylmethyl group instead of the thiazolylmethyl (compound 15d) exhibited CLint of 45 µL/min/mg and t1/2 of 31 minutes [1]. MtInhA-IN-1 demonstrated 3.7-fold lower clearance and 3.7-fold longer half-life [1].

Microsomal half-life Metabolic stability ADME Lead optimization

Optimal Applications of MtInhA-IN-1 Based on Differentiated Quantitative Evidence


Isoniazid-Resistant Tuberculosis Strain Screening

Use MtInhA-IN-1 as a positive control or chemical probe in whole-cell MIC assays against clinical isolates carrying katG or inhA promoter mutations. The compound maintains 2.5 µM MIC against katG S315T mutants, whereas isoniazid fails (>64 µM) [1][3]. This allows researchers to discriminate between KatG-dependent and KatG-independent resistance mechanisms and to validate novel InhA-targeting hits without interference from prodrug activation deficiencies [1].

Structure-Kinetics Relationship Studies for InhA Inhibitor Optimization

Leverage the long residence time (125 seconds) of MtInhA-IN-1 determined by SPR [2] to benchmark fragment or analog libraries for slow-off-rate binders. Its 5.7-fold longer residence time compared to the 4-fluorobenzyl analog provides a reference for optimizing dissociation kinetics, a key predictor of in vivo efficacy that is orthogonal to IC50 measurements [2].

Metabolic Stability Benchmarking in Lead Optimization Cascades

Incorporate MtInhA-IN-1 as a stability standard in human liver microsome assays (t1/2 = 115 minutes, CLint = 12 µL/min/mg) [1]. When evaluating new chemotypes, use its clearance profile to set acceptable thresholds: compounds with CLint >20 µL/min/mg (t1/2 <69 min) would be deprioritized. This direct comparator prevents misclassification of moderately stable analogs as 'good' in the absence of a validated internal benchmark [1].

Enzymatic High-Throughput Screening for Direct InhA Binders

Use the 12 nM IC50 value of MtInhA-IN-1 as a positive control in fluorescence-based InhA inhibition assays (NADH oxidation at 340 nm) [1]. The 17.5-fold difference relative to a weaker pyridyl analog (210 nM) defines a dynamic range that distinguishes high-potency hits from moderate ones, enabling hit selection cutoffs (e.g., >50% inhibition at 100 nM) that are calibrated against a true potent reference [1].

Technical Documentation Hub

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